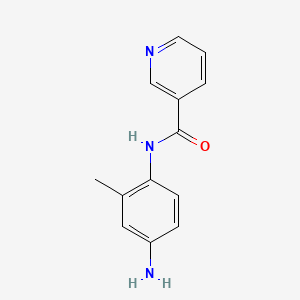

N-(4-Amino-2-methylphenyl)nicotinamide

Description

Overview of Nicotinamide (B372718) Core Scaffolds in Bioactive Molecules

The nicotinamide moiety, the amide of nicotinic acid (vitamin B3), is a cornerstone in biological systems. It is a key component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are vital for numerous cellular redox reactions and energy metabolism. nih.gov Beyond its physiological roles, the nicotinamide scaffold has proven to be a versatile platform in medicinal chemistry. Its ability to participate in hydrogen bonding and π-π stacking interactions allows for effective binding to a wide array of biological targets. nih.gov

Researchers have successfully modified the nicotinamide core to develop compounds with a range of pharmacological effects, including anti-inflammatory, neuroprotective, and antimicrobial properties. ebi.ac.uk The adaptability of the nicotinamide structure allows for the fine-tuning of its physicochemical properties and biological activity through the introduction of various substituents.

Rationale for Investigating N-(4-Amino-2-methylphenyl)nicotinamide within Medicinal Chemistry Frameworks

The specific compound, this compound, features a nicotinamide core linked to a substituted aniline (B41778) ring. The rationale for investigating this particular arrangement stems from established structure-activity relationships (SAR) within the broader class of N-phenylnicotinamides.

The phenyl ring itself provides a large surface for interaction with protein targets, and its substitution pattern is critical for modulating activity and selectivity. The presence of an amino group, as seen in this compound, can introduce a key hydrogen bond donor and a potential site for further chemical modification. The methyl group at the 2-position of the phenyl ring can influence the molecule's conformation by creating steric hindrance, which may orient the nicotinamide and phenyl rings in a specific manner relative to each other. This defined three-dimensional structure can be crucial for fitting into the binding pocket of a target enzyme or receptor.

For instance, studies on related N-phenylnicotinamide derivatives have shown that substitutions on the phenyl ring are critical for their activity as inhibitors of enzymes like Nicotinamide N-Methyltransferase (NNMT) and kinase insert-domain-containing receptor (Kdr). nih.govmdpi.comnih.gov The specific placement of amino and methyl groups in this compound suggests a deliberate design to probe the steric and electronic requirements of a particular biological target.

Historical Context of Nicotinamide Derivatives in Biological Research

The journey of nicotinamide in biological research began with its identification as a key factor in preventing pellagra, a disease caused by niacin deficiency. This discovery highlighted its fundamental role in human health. In the mid-20th century, the focus expanded to its biochemical functions as a component of NAD+ and NADP+.

The latter half of the 20th century and the early 21st century have seen a surge in research into the therapeutic potential of nicotinamide derivatives beyond their nutritional role. Scientists began to explore how modifications to the nicotinamide structure could lead to new drugs. This exploration has led to the development of nicotinamide-based compounds as fungicides in agriculture and as potential treatments for a variety of human diseases, including cancer, metabolic disorders, and cardiovascular conditions. jst.go.jp For example, N-phenylnicotinamides have been identified as a class of compounds that can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. mdpi.com The investigation of compounds like this compound is a continuation of this long history of leveraging the nicotinamide scaffold to create novel bioactive molecules.

Detailed Research Findings

While specific published research focusing exclusively on this compound is limited, the biological activity of closely related N-phenylnicotinamide analogs provides insight into its potential therapeutic applications. The following table summarizes research findings for representative N-phenylnicotinamide derivatives, which can serve as a basis for understanding the potential activity of the title compound.

| Compound/Derivative | Target/Assay | Finding |

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | Caspase activation in T47D breast cancer cells | Inducer of apoptosis |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | Caspase activation in T47D breast cancer cells | Potent inducer of apoptosis with an EC50 of 0.082 μM. mdpi.com |

| N-phenyl nicotinamides | Microtubule polymerization | Inhibitors of microtubule polymerization. mdpi.com |

| Nicotinamide derivatives with a diarylamine-modified scaffold | Succinate (B1194679) dehydrogenase (SDH) in fungi | Fungicidal activity, with some compounds showing inhibitory activity similar to the commercial fungicide boscalid. jst.go.jp |

| N-phenyl nicotinamides | Kinase insert-domain-containing receptor (Kdr) | Potent inhibitors of Kdr, a target for anti-angiogenesis therapy in cancer. nih.gov |

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHYXWGCMFNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Amino 2 Methylphenyl Nicotinamide

Strategic Approaches to the Synthesis of N-(4-Amino-2-methylphenyl)nicotinamide

The construction of this compound is centered around the formation of a robust amide linkage between a nicotinic acid precursor and a 4-amino-2-methylaniline precursor. The synthetic strategy often involves protecting reactive functional groups, particularly the aniline (B41778) amino group, to ensure regioselectivity and prevent unwanted side reactions during the key coupling and modification steps.

Convergent Synthesis: A convergent approach is the most logical and widely practiced strategy for synthesizing this compound. This method involves the independent synthesis of the two primary building blocks: the nicotinic acid moiety and the 4-amino-2-methylphenyl moiety. These two fragments are then joined in a final step to form the target molecule. A common convergent route proceeds as follows:

Preparation of an activated nicotinic acid derivative: Nicotinic acid is converted into a more reactive form, such as nicotinoyl chloride, to facilitate amide bond formation. This is typically achieved by reacting nicotinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comgoogle.com

Preparation of the aniline fragment: The required aniline, 4-amino-2-methylaniline, is prepared. A practical method involves starting with a precursor like 2-methyl-4-nitroaniline. chemimpex.comchemdad.comtcichemicals.com

Coupling and Deprotection: The activated nicotinic acid is reacted with 2-methyl-4-nitroaniline. The resulting nitro-intermediate, N-(2-methyl-4-nitrophenyl)nicotinamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the primary amine (-NH₂), yielding the final product. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with iron powder and ammonium (B1175870) chloride. nih.govresearchgate.netprepchem.com

Divergent Synthesis: A divergent strategy would begin from a common intermediate that could be modified to produce a library of related compounds. For instance, after synthesizing the core N-(2-methyl-4-nitrophenyl)nicotinamide intermediate, one portion could be reduced to the target compound, while other portions could undergo different chemical transformations on the nitro group or the aromatic rings to create a diverse set of analogues. Similarly, functionalization of the final product, this compound, particularly at the reactive 4-amino position, serves as a mini-divergent synthesis to create various derivatives. nih.govmanchester.ac.uk

The crucial step in the synthesis is the formation of the amide bond between the carboxylic acid of the nicotinic ring and the amino group of the phenylamine. Due to the relatively low nucleophilicity of aromatic amines like anilines, direct condensation with a carboxylic acid requires harsh conditions. google.com Therefore, activation of the carboxylic acid is standard practice.

Several techniques can be employed:

Acyl Chloride Method: This is a classic and effective method where nicotinic acid is converted to nicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂). google.com The resulting acyl chloride is highly reactive and readily couples with the aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl generated during the reaction. researchgate.net

Peptide Coupling Reagents: A wide array of modern coupling reagents, developed primarily for peptide synthesis, can be used for a milder and often more efficient reaction. These reagents activate the carboxylic acid in situ. The reaction of an aniline derivative with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is a common and effective method. nih.govmdpi.com Other powerful coupling agents include HBTU, HATU, and PyBOP, which are particularly useful for difficult couplings involving electron-deficient anilines. nih.govresearchgate.net

Optimization of the amide coupling reaction involves screening different solvents (e.g., DCM, DMF, THF), bases (e.g., DIPEA, NMM), and coupling agents to maximize the yield and minimize reaction time and side products. researchgate.net

Table 1: Comparison of Amide Bond Formation Techniques

| Method | Activating Agent(s) | Typical Base | Solvent(s) | Key Advantages | Ref. |

|---|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Triethylamine (TEA), Pyridine | Dichloromethane (DCM), Chloroform | High reactivity, low cost of reagents | mdpi.comresearchgate.net |

| Carbodiimide | EDC / HOBt | DIPEA, TEA | DCM, Dimethylformamide (DMF) | Mild conditions, high yields, low epimerization | nih.govmdpi.comnih.gov |

| Phosphonium Salt | PyBOP | DIPEA | DMF, Acetonitrile | Effective for sterically hindered or deactivated amines | researchgate.net |

| Uronium/Aminium Salt | HBTU / HATU | DIPEA | DMF | High efficiency, rapid reaction times | nih.govresearchgate.net |

The key precursor for this moiety is 4-amino-2-methylaniline (also known as 2,5-diaminotoluene). However, its direct use in acylation can be complicated due to the presence of two amino groups with different reactivities. A more controlled and common approach is to use a precursor where one amino group is masked, typically as a nitro group.

The synthesis of the essential intermediate, 2-methyl-4-nitroaniline , is well-documented and generally proceeds via a three-step sequence starting from p-toluidine (B81030) (4-methylaniline). rsc.org

Protection of the Amino Group: The amino group of p-toluidine is first protected to prevent oxidation during nitration and to control the regioselectivity of the substitution. Acetylation with acetic anhydride (B1165640) is a common method, yielding N-acetyl-4-methylaniline (4'-methylacetanilide). rsc.org

Electrophilic Aromatic Substitution (Nitration): The N-acetyl-4-methylaniline is then nitrated. The acetamido group is an ortho-, para-director. Since the para position is blocked by the methyl group, the incoming nitro group is directed primarily to the ortho position relative to the acetamido group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) to afford N-acetyl-2-nitro-4-methylaniline. rsc.org

Deprotection of the Amino Group: The final step is the removal of the acetyl protecting group. This is accomplished by hydrolysis, usually under basic conditions (e.g., refluxing with aqueous or ethanolic potassium hydroxide), to yield 2-methyl-4-nitroaniline. rsc.org

This nitroaniline is then carried forward to the amide coupling step, after which the nitro group is reduced to the desired 4-amino group to complete the synthesis of the target molecule. nih.govresearchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships (SAR). Modifications can be targeted at either the nicotinamide (B372718) ring or the phenyl amine substituent.

Structural modifications to the nicotinamide ring are typically introduced by using a substituted nicotinic acid as the starting material in a convergent synthesis. This strategy allows for the installation of various functional groups at different positions on the pyridine ring before the key amide bond formation step.

Examples of Precursors for Nicotinamide Ring Modification:

2-Chloronicotinic acid: Used to synthesize 2-chloro-N-aryl nicotinamide derivatives. nih.gov

5,6-Dichloronicotinic acid: Employed in the synthesis of N-(thiophen-2-yl) nicotinamide analogues, demonstrating that multiple halogen substitutions are possible. mdpi.com

6-Bromonicotinic acid: Another example of a halogenated precursor used for creating novel nicotinamide derivatives. mdpi.com

These substituted nicotinic acids can be subjected to the same amide coupling conditions (e.g., conversion to acyl chlorides or use of peptide coupling agents) to be incorporated into the final structure.

Table 2: Examples of Substituted Nicotinic Acids for Analogue Synthesis

| Precursor | Resulting Moiety in Analogue | Potential Impact | Ref. |

|---|---|---|---|

| 2-Chloronicotinic acid | 2-Chloro-nicotinamide | Alters electronic profile, potential for further substitution | nih.gov |

| 6-Bromonicotinic acid | 6-Bromo-nicotinamide | Introduces a bulky, electron-withdrawing group | mdpi.com |

| 2-Methylnicotinic acid | 2-Methyl-nicotinamide | Increases steric bulk near the amide linkage | N/A |

| Nicotinic acid N-oxide | Nicotinamide N-oxide | Modifies electronic properties and hydrogen bonding potential | N/A |

The free primary amino group at the C4 position of the phenyl ring in the final product is a prime target for systematic functionalization to generate a library of derivatives. This allows for the introduction of a wide variety of substituents to probe their effect on the molecule's properties.

Common functionalization reactions for the 4-amino group include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form a secondary amide. This can introduce groups ranging from simple alkyl amides to more complex aromatic amides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides.

N-Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form substituted ureas or thioureas, respectively. researchgate.net

Furthermore, the phenyl ring itself can be functionalized through electrophilic aromatic substitution. The existing substituents (the ortho-methyl group and the meta-nicotinamido group) will direct incoming electrophiles. The powerful activating and ortho-, para-directing 4-amino group will dominate, directing new substituents to the C3 and C5 positions.

Table 3: Potential Functionalization Reactions of the Phenyl Amine Moiety

| Reaction Type | Reagent Class | Functional Group Introduced | Position(s) Modified |

|---|---|---|---|

| N-Acylation | Acyl Chlorides, Anhydrides | -NH-C(O)-R | 4-amino group |

| N-Sulfonylation | Sulfonyl Chlorides | -NH-S(O)₂-R | 4-amino group |

| N-Alkylation | Alkyl Halides, Aldehydes + reducing agent | -NH-R, -NR₂ | 4-amino group |

| Urea Formation | Isocyanates | -NH-C(O)-NH-R | 4-amino group |

| Halogenation | NBS, NCS | Bromine, Chlorine | C3, C5 of phenyl ring |

| Nitration | HNO₃/H₂SO₄ (mild) | Nitro (-NO₂) | C3, C5 of phenyl ring |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, selectivity, and environmental friendliness. These principles are applicable to the synthesis of this compound.

The primary reaction for synthesizing this compound is the acylation of 4-amino-2-methylaniline with a nicotinic acid derivative. Catalytic methods are central to achieving this transformation efficiently.

Amide Bond Forming Reagents: Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid of nicotinic acid for reaction with the aniline.

Metal-Based Catalysis: Transition metal catalysts have been employed for the synthesis of N-phenyl amides. For instance, cobalt-on-charcoal has been used for the one-pot synthesis of N-phenyl alkyl amides from an alkene and an aniline under a carbon monoxide atmosphere. rsc.org While this specific method may not be directly applicable, it highlights the potential for metal-catalyzed carbonylation-amination reactions to form the desired amide bond. Copper-catalyzed methods are also prevalent for C-N bond formation and could be adapted for this synthesis.

Enzymatic Catalysis: Biocatalysis offers a green alternative to traditional chemical methods. Lipases, for example, have been successfully used in the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines. nih.gov The use of immobilized enzymes like Novozym® 435 can facilitate high yields under mild conditions with the added benefit of catalyst recyclability. nih.gov

Organocatalysis: Phenylenediamines themselves have been shown to act as catalysts in oxime ligation reactions, demonstrating their potential to participate in and influence related chemical transformations. nih.gov While not a direct catalytic synthesis of the target molecule, this illustrates the diverse catalytic roles of the starting materials.

Table 1: Potential Catalytic Methods for this compound Synthesis

| Catalytic System | Reactants | General Conditions | Potential Advantages |

|---|---|---|---|

| Peptide Coupling Reagents (EDC, DCC) | Nicotinic acid, 4-amino-2-methylaniline | Organic solvent, room temperature | Well-established, high yields |

| Metal Catalysis (e.g., Cu, Pd) | Nicotinoyl chloride, 4-amino-2-methylaniline | Inert atmosphere, elevated temperature | High efficiency, potential for cross-coupling |

| Enzymatic (e.g., Lipase) | Nicotinic acid ester, 4-amino-2-methylaniline | Aqueous or organic media, mild temperature | Green, high selectivity, reusable catalyst nih.gov |

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given that the starting material, 4-amino-2-methylaniline, is a diamine. The presence of two amino groups with different reactivities (due to electronic and steric effects of the methyl group) presents a challenge of selective mono-acylation.

Control of Selectivity: The key challenge is to selectively acylate the amino group at the 4-position while leaving the amino group at the 1-position (adjacent to the methyl group) unreacted. The methyl group provides steric hindrance and also influences the electronic properties of the adjacent amino group, making the other amino group more nucleophilic and likely to react first. Kinetic studies on the monoacylation of symmetrical diamines have shown that molar ratio, temperature, and initial reactant concentrations are key parameters to control selectivity. researchgate.netbohrium.com For instance, using a higher molar ratio of the diamine to the acylating agent can favor mono-acylation. bohrium.com

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. A screening of various solvents would be necessary to identify the optimal medium. Temperature also plays a critical role; while higher temperatures can increase the reaction rate, they may negatively affect the selectivity of mono-acylation. bohrium.com

Advanced Reactor Technology: The use of continuous flow microreactors can offer significant advantages for optimizing this synthesis. Microreactors provide superior control over reaction parameters such as temperature and residence time, which can lead to higher selectivity and yield compared to traditional batch processes. researchgate.netbohrium.com This technology allows for rapid screening of conditions and can enhance safety, especially for highly exothermic reactions.

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Objective | Rationale |

|---|---|---|

| Molar Ratio | Maximize mono-acylation | An excess of 4-amino-2-methylaniline can statistically favor the single acylation product. bohrium.com |

| Temperature | Balance reaction rate and selectivity | Lower temperatures may improve selectivity towards the desired mono-acylated product. bohrium.com |

| Solvent | Enhance solubility and reaction rate | The polarity and properties of the solvent can influence the reactivity of both reactants. |

| Catalyst Loading | Optimize efficiency and cost | Finding the minimum amount of catalyst needed for maximum conversion reduces cost and waste. |

| Residence Time (in flow) | Maximize conversion and minimize byproducts | Precise control in a microreactor can prevent over-reaction and the formation of di-acylated products. researchgate.net |

In Vitro Assessment of Biological Activities and Molecular Interactions of N 4 Amino 2 Methylphenyl Nicotinamide

Enzyme Modulatory Effects

Investigation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism Enzyme Modulation (e.g., NAMPT, NADase, SARM1)

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, making its metabolism a key area of research. nih.govnih.gov Enzymes that regulate NAD+ biosynthesis and consumption, such as Nicotinamide N-methyltransferase (NNMT), are significant targets for therapeutic intervention in a range of diseases. nih.govresearchgate.net

N-(4-Amino-2-methylphenyl)nicotinamide is a nicotinamide analog. Nicotinamide N-methyltransferase (NNMT) facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide. researchgate.net This action produces 1-methylnicotinamide (B1211872) and S-adenosyl-L-homocysteine (SAH). nih.gov While direct studies on this compound's modulation of NAMPT, NADase, or SARM1 are not specified in the provided results, the focus on its role as a nicotinamide analog places it within the context of enzymes that process nicotinamide. The methylation of nicotinamide by NNMT is a crucial step in its catabolism. researchgate.net

The activity of such enzymes can influence intracellular NAD+ levels, which in turn can affect the function of NAD+-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs). nih.gov The inhibition of NNMT by nicotinamide analogs can lead to an increase in intracellular NAD+ and SAM levels. nih.gov

Exploration of Poly(ADP-ribose) Polymerase (PARP) System Interactions

The regulation of NAD+ levels by nicotinamide-related compounds has direct implications for NAD+-consuming enzymes, including the Poly(ADP-ribose) polymerase (PARP) family. nih.gov PARPs are involved in key cellular processes such as DNA repair and cell death. The functional relationship between NAD+ salvage pathways and PARPs is well-established. nih.gov Given that this compound is a derivative of nicotinamide, a primary building block for NAD+, its potential to influence PARP activity is significant, primarily through its effects on the availability of the PARP substrate, NAD+. While direct interaction studies are not detailed, its role as a nicotinamide analog suggests an indirect modulatory potential on the PARP system by affecting the cellular NAD+ pool.

Evaluation against Kinases (e.g., BTK, VEGFR-2, ALK-2)

While comprehensive screening data against a wide array of kinases for this compound is not available in the provided search results, the broader class of phenylaminopyrimidine derivatives, to which this compound is structurally related, has been a focus of kinase inhibitor research. researchgate.net For instance, Imatinib, a well-known kinase inhibitor, contains a 2-phenylaminopyrimidine scaffold, which has been the basis for developing derivatives with various biological activities, including anti-cancer effects. researchgate.net The structural similarities suggest that this compound could be investigated for kinase inhibitory activity.

Studies on Other Enzyme Targets (e.g., N-methyltransferase, oxidoreductase)

This compound has been investigated for its inhibitory effects on other enzyme systems, notably succinate (B1194679) dehydrogenase (SDH) and Nicotinamide N-methyltransferase (NNMT).

Succinate Dehydrogenase (SDH) Inhibition: Research has shown that this compound, referred to as compound 4a in one study, exhibits inhibitory activity against SDH, an enzyme complex involved in both the citric acid cycle and the electron transport chain. nih.gov In an in vitro fungicidal bioassay, this compound demonstrated notable activity against the fungus Botrytis cinerea. nih.gov Molecular docking studies suggest that related compounds can bind effectively to the substrate cavity of SDH. nih.gov

Nicotinamide N-methyltransferase (NNMT) Inhibition: As a nicotinamide analog, this compound is a substrate for and potential inhibitor of Nicotinamide N-methyltransferase (NNMT). nih.gov NNMT catalyzes the methylation of nicotinamide and its analogs. nih.govresearchgate.net The product of this reaction, a methylated version of the nicotinamide analog, can itself be a potent inhibitor of the enzyme. nih.gov This mechanism of "turnover inhibition" is relevant for this class of compounds. nih.gov NNMT is implicated in various metabolic diseases and cancers, making its inhibitors a subject of significant research. nih.govresearchgate.net

Fungicidal Activity Data for this compound (Compound 4a)

| Fungus | Inhibition (%) |

|---|---|

| Botrytis cinerea | 40.54 |

Source: Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. nih.gov

Cellular Activity Profiling

Effects on Cellular Energy Metabolism and Redox State

The modulation of NAD+ metabolism by compounds like this compound has profound effects on cellular energy and redox balance. nih.gov NAD+ is a central molecule in metabolism, acting as a hydrogen carrier in redox reactions and as a signaling molecule that controls key processes from energy metabolism to cell survival. nih.gov

By potentially inhibiting enzymes like NNMT, nicotinamide analogs can alter the cellular levels of NAD+ and the ratio of NAD+ to its reduced form, NADH. nih.gov An increase in intracellular NAD+ can stimulate energy metabolism and has been shown to be protective in various models of disease. nih.gov The activity of NNMT itself consumes S-adenosylmethionine (SAM), a universal methyl donor, linking NAD+ metabolism to cellular methylation potential and epigenetic regulation. researchgate.net Therefore, inhibitors of NNMT can influence not only the redox state through NAD+ but also the epigenetic landscape by modulating SAM levels. researchgate.net

Modulation of DNA Repair Mechanisms

The integrity of DNA is constantly challenged by endogenous and environmental agents. Efficient DNA repair mechanisms are crucial for maintaining genomic stability. Nicotinamide plays a significant role in this process primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+).

Key Research Findings:

Role in NAD+ Synthesis and PARP-1 Activation: Nicotinamide is a direct precursor for the synthesis of NAD+, a coenzyme essential for the activity of poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net PARP-1 is a key enzyme in the detection of DNA single- and double-strand breaks. Upon detecting DNA damage, PARP-1 utilizes NAD+ to synthesize poly(ADP-ribose) polymers, which in turn recruit other DNA repair proteins to the site of damage. nih.gov

Enhancement of DNA Repair: In vitro studies have demonstrated that increasing the intracellular concentration of NAD+ through nicotinamide supplementation can enhance the repair of DNA damage induced by various agents. nih.gov For instance, the addition of nicotinamide to human lymphocytes exposed to DNA damaging agents prevented the depletion of NAD+ levels and stimulated DNA repair synthesis. nih.gov

Concentration-Dependent Effects: The modulatory effect of nicotinamide on DNA repair appears to be concentration-dependent. Low concentrations (less than 3 mM) have been shown to increase DNA repair synthesis in repair-proficient cells, while higher concentrations can lead to a decrease in repair synthesis. nih.gov Furthermore, the ability of nicotinamide to enhance DNA repair is contingent on the presence of functional DNA repair machinery. nih.gov

Table 1: Influence of Nicotinamide on DNA Repair in In Vitro Models

| Cell Type | DNA Damaging Agent | Nicotinamide Concentration | Observed Effect |

| Primary human mammary epithelial cells | N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) | 50–500 μM | Increased intracellular NAD+ and enhanced DNA repair. nih.gov |

| Human lymphocytes | Dimethyl sulphate (DMS) | 74 μM | Prevented NAD+ depletion and increased strand break rejoining rate. nih.gov |

| Human lymphocytes | Oxygen radicals, UVB, γ-irradiation, MNNG | 2–5 mM | Prevented NAD+ depletion and stimulated unscheduled DNA synthesis. nih.gov |

| Repair-proficient cell lines | Gamma and ultraviolet irradiations | < 3 mM | Increased repair synthesis. nih.gov |

Impact on Gene Expression and Transcriptional Regulation

Nicotinamide and its derivatives can influence gene expression through various mechanisms, including the modulation of enzymes that use NAD+ as a cofactor, such as sirtuins and PARPs, which have roles in chromatin structure and gene regulation. A key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide. The expression levels of NNMT have been shown to impact cellular metabolism and gene expression.

Key Research Findings:

NNMT and Epigenetic Regulation: NNMT regulates the levels of S-adenosylmethionine (SAM), the universal methyl donor, thereby influencing histone methylation and the epigenetic landscape. nih.gov Altered NNMT expression is associated with changes in the expression of genes involved in various cellular processes. nih.gov

Transcriptional Influence in Cancer Cells: Overexpression of NNMT has been observed in various cancers and is linked to changes in the expression of genes that promote tumor aggressiveness. nih.gov

Metabolic Gene Regulation: NNMT expression is associated with multiple metabolic parameters, and its activity can regulate the expression of proteins involved in metabolic pathways, such as the deacetylase Sirt1. nih.gov

While direct studies on the effect of this compound on gene expression are not currently available, its structural similarity to nicotinamide suggests it could potentially influence the activity of NNMT or other NAD+-dependent enzymes, thereby impacting transcriptional regulation.

Investigation of Anti-inflammatory Cellular Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govresearchgate.net The anti-inflammatory properties of nicotinamide and its derivatives are often attributed to their ability to modulate this pathway.

Key Research Findings:

Inhibition of NF-κB Activation: Nicotinamide has been shown to significantly inhibit the activation of the NF-κB signaling pathway. In in vitro models of lung injury, nicotinamide was found to inhibit the phosphorylation of key proteins in the NF-κB pathway, including IκBα and p65, leading to a reduction in the release of pro-inflammatory mediators. nih.gov

Downregulation of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, nicotinamide can reduce the gene expression and secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov

Modulation of Upstream Signaling: The inhibitory effect of nicotinamide on NF-κB can also be mediated through the modulation of upstream signaling pathways, such as the MAPK and Akt pathways, which are also involved in the inflammatory response. nih.gov

The structural features of this compound suggest that it may also possess the ability to interact with and modulate the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.

Antiproliferative and Apoptotic Inducing Activities in Cellular Models

A significant area of research for nicotinamide derivatives is their potential as anticancer agents, owing to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells.

Key Research Findings:

Induction of Apoptosis: Studies on various nicotinamide derivatives have demonstrated their capacity to induce apoptosis in cancer cell lines. For example, some hemi-synthetic analogs of 1′S-1′-acetoxychavicol acetate (B1210297), which share structural similarities with nicotinamide derivatives, were found to induce apoptosis in MDA-MB-231 breast cancer cells. dovepress.com This was evidenced by increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. dovepress.com

Cell Cycle Arrest: The combination of valproate and nicotinamide has been shown to suppress the proliferation of human glioblastoma U87 cells. bmmj.org This combination enhanced the expression of the p21 gene, which is a known inhibitor of the cell cycle. bmmj.org

Inhibition of Cancer Cell Proliferation: Various phenolic acids, which can be structurally related to components of nicotinamide derivatives, have demonstrated time- and dose-dependent inhibition of T47D breast cancer cell growth. nih.gov

Table 2: Antiproliferative and Apoptotic Effects of Nicotinamide and Related Compounds

| Compound/Treatment | Cell Line | Effect |

| Valproate + Nicotinamide | U87 (Glioblastoma) | Suppressed cell proliferation (60%±3.5) and enhanced p21 gene expression. bmmj.org |

| Caffeic acid | T47D (Breast Cancer) | Inhibited cell growth with an IC50 of 2.17 x 10⁻⁹ M. nih.gov |

| 1′S-1′-acetoxychavicol acetate (ACA) analogs | MDA-MB-231 (Breast Cancer) | Induced apoptosis via the mitochondrial pathway. dovepress.com |

Modulation of Cellular Barrier Functions and Intercellular Communication

Recent studies have begun to explore the role of nicotinamide derivatives in protecting and modulating cellular barriers, such as the blood-brain barrier (BBB). The integrity of these barriers is crucial for tissue homeostasis, and their disruption is implicated in various pathologies.

Key Research Findings:

Protection of the Blood-Brain Barrier: A study on synthetic nicotinamide derivatives found that they could protect the BBB from oxidative stress. One particular derivative containing a methoxy (B1213986) moiety was shown to not only increase cell impedance, a measure of barrier integrity, but also to protect brain endothelial cells against oxidative stress-induced damage.

Reduction of Oxidative Stress: The protective effects of these nicotinamide derivatives on the BBB were associated with their ability to attenuate the production of reactive oxygen species (ROS) and restore the activity of antioxidant enzymes.

Given these findings, it is plausible that this compound could also exert protective effects on cellular barriers by mitigating oxidative stress and supporting barrier integrity.

Antimicrobial and Antiparasitic Evaluations (In Vitro)

The emergence of antimicrobial resistance has spurred the search for new antimicrobial agents. Nicotinamide and its derivatives have been investigated for their activity against a range of microbial pathogens.

Assessment against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Several studies have evaluated the in vitro antimicrobial activity of newly synthesized nicotinamide derivatives against both Gram-positive and Gram-negative bacteria.

Key Research Findings:

Broad-Spectrum Activity: Various series of nicotinamide derivatives have demonstrated inhibitory effects against a panel of pathogenic bacteria, including Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

Inhibition of Microbial Growth: The antimicrobial activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For some nicotinamide derivatives, MIC values have been reported in the micromolar range.

Mechanism of Action: The antimicrobial mechanism of niacinamide (nicotinamide) has been linked to the induction of microbial cell cycle arrest. It has been observed to cause an increase in cell volume and length while preventing complete cell division. mdpi.com

Table 3: In Vitro Antibacterial Activity of Nicotinamide Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | S. aureus, B. subtilis (Gram-positive) | Effective | researchgate.net |

| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | E. coli, P. aeruginosa (Gram-negative) | Effective | researchgate.net |

| Niacinamide | P. aeruginosa | MIC₁₀₀ of 1.5-4% | mdpi.com |

| Niacinamide | E. coli, S. aureus | MIC₁₀₀ of 1.5-4% | mdpi.com |

While specific data for this compound is not available, a study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which have a similar aminomethylphenyl component, showed moderate antimicrobial activity against tested bacterial strains. researchgate.netresearchgate.net This suggests that this compound may also possess antimicrobial properties.

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

No information is available regarding the antifungal activity of this compound against Candida albicans or Cryptococcus neoformans.

Efficacy against Parasitic Organisms (e.g., Trypanosoma brucei)

There is no available data on the efficacy of this compound against the parasitic organism Trypanosoma brucei.

Target Pathway Inhibition in Microorganisms (e.g., GPI biosynthesis, FtsZ)

No studies were found that investigate the inhibitory effects of this compound on the GPI biosynthesis pathway or the FtsZ protein in microorganisms.

Preclinical Pharmacological Investigations of N 4 Amino 2 Methylphenyl Nicotinamide in Non Human Models

Assessment of Efficacy in Rodent Models of Metabolic Dysfunction

No studies were found that evaluated the efficacy of N-(4-Amino-2-methylphenyl)nicotinamide in rodent models of metabolic dysfunction.

Evaluation in Animal Models of Inflammatory Conditions

There is no available research on the evaluation of this compound in animal models of inflammatory conditions.

Exploration of Neuroprotective Potential in In Vivo Systems

The neuroprotective potential of this compound in in vivo systems has not been reported in the searched scientific literature.

Studies in Animal Models of Oncological Progression

No studies were identified that investigated the effects of this compound in animal models of oncological progression.

Investigation of Antiparasitic Effects in Murine Models

There is no available data on the investigation of potential antiparasitic effects of this compound in murine models.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of N 4 Amino 2 Methylphenyl Nicotinamide Analogues

Correlating Structural Features with Enzyme Modulation Potency

The potency of N-aryl nicotinamide (B372718) analogues as enzyme modulators is intricately linked to their structural characteristics. Modifications to both the nicotinamide and the N-aryl moieties can lead to significant changes in their inhibitory or activating effects on various enzymes.

Similarly, studies on inhibitors of nicotinamide N-methyltransferase (NNMT) have revealed that various scaffolds can be employed to achieve potent inhibition. Screening of N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogues led to the identification of quinolinium-based structures as a promising scaffold with low micromolar inhibitory activity. nih.gov The development of these small molecule inhibitors provides a basis for designing future drug-like inhibitors for diseases characterized by abnormal NNMT activity. nih.gov

The following table summarizes the general SAR trends observed for N-aryl nicotinamide analogues against different enzymes.

| Base Scaffold | Enzyme Target | Substitution on N-Aryl Ring | General Effect on Potency |

| Nicotinamide | Succinate (B1194679) Dehydrogenase (SDH) | Varied (e.g., diarylamine modifications) | Potency is highly dependent on the specific substituent and its position, with some analogues showing activity comparable to known inhibitors. nih.gov |

| Quinolinium | Nicotinamide N-Methyltransferase (NNMT) | N-methylation | Identified as a promising scaffold for potent inhibition. nih.gov |

| Pyridinium | Nicotinamide N-Methyltransferase (NNMT) | N-methylation | Screened for inhibitory activity, contributing to the understanding of SAR. nih.gov |

| Isoquinolinium | Nicotinamide N-Methyltransferase (NNMT) | N-methylation | Also identified as a relevant scaffold in SAR studies for NNMT inhibitors. nih.gov |

Relationship Between Substituent Variation and Cellular Efficacy

The cellular efficacy of N-aryl nicotinamide analogues is a direct consequence of their structural features, which influence not only their target engagement but also their absorption, distribution, metabolism, and excretion (ADME) properties.

In a study of N-(thiophen-2-yl) nicotinamide derivatives, significant variations in fungicidal activity were observed with different substitutions. mdpi.com For example, compounds 4a (EC₅₀ = 4.69 mg/L) and 4f (EC₅₀ = 1.96 mg/L) exhibited excellent activity against cucumber downy mildew, superior to some commercial fungicides. researchgate.net This highlights that specific substitutions on the thiophene (B33073) ring, which is analogous to the phenyl ring in N-phenylnicotinamides, can dramatically enhance cellular efficacy.

Furthermore, research on substituted phenylfuranylnicotinamidines has demonstrated that the substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic. researchgate.netnih.gov Compound 4e in this series, with a specific substitution, showed a submicromolar GI₅₀ value of 0.83 µM against a cancer cell line. researchgate.netnih.gov This indicates that even subtle changes to the N-aryl moiety can have a profound impact on the cellular mechanism of action.

The table below illustrates the relationship between substituent variation and cellular efficacy for different classes of nicotinamide analogues.

| Compound Class | Cellular Activity | Substituent Variation | Observed Effect on Efficacy |

| N-(thiophen-2-yl) nicotinamides | Fungicidal | Substitutions on the thiophene ring | Certain substitutions lead to excellent fungicidal activity, surpassing commercial standards. mdpi.comresearchgate.net |

| Substituted phenylfuranylnicotinamidines | Antiproliferative | Substitutions on the terminal phenyl ring | Activity can be modulated from cytostatic to cytotoxic, with some compounds showing submicromolar potency. researchgate.netnih.gov |

| Nicotinamide Derivatives | Antifungal | Varied substitutions | Compound 16g was found to be the most active against C. albicans with a MIC of 0.25 µg/mL. mdpi.com |

| Nicotinamide Derivatives | Anti-cancer | 1,2,3-trimethoxybenzene vs. nitrobenzene (B124822) on a hydrophobic tail | The trimethoxybenzene derivative showed higher activity. nih.gov |

Elucidation of Key Pharmacophoric Elements for Target Binding

Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule to bind to its biological target. For nicotinamide analogues, several key pharmacophoric elements have been identified.

A study on human nicotinamide N-methyltransferase (hNNMT) inhibitors proposed a structure-based pharmacophore model to understand the structural features responsible for pharmacological activity. nih.gov Such models typically identify a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding. For NAD and its analogues, proteins have evolved diverse pharmacophore motifs for binding the adenine (B156593) and nicotinamide moieties, while the pyrophosphate linker has a more limited set of binding motifs. nih.gov

Key pharmacophoric features for N-aryl nicotinamide analogues generally include:

A hydrogen-bonding region: Often associated with the nicotinamide ring's amide group.

An aromatic/hydrophobic region: Provided by the N-aryl group.

Specific substituent features: Electron-donating or electron-withdrawing groups on the aryl ring that can fine-tune binding affinity and selectivity.

Future Research Directions and Innovation in N 4 Amino 2 Methylphenyl Nicotinamide Research

Development of Advanced Synthetic Routes for Complex Analogues

The exploration of the full therapeutic potential of N-(4-Amino-2-methylphenyl)nicotinamide is intrinsically linked to the ability to synthesize a diverse library of its analogs. Future synthetic strategies will likely move beyond traditional methods to embrace more advanced and efficient routes. Techniques such as C-H activation, flow chemistry, and multicomponent reactions are anticipated to play a pivotal role in the construction of complex and novel derivatives. These modern synthetic approaches offer the advantages of reduced reaction times, increased yields, and the ability to introduce a wide range of functional groups, which is crucial for fine-tuning the pharmacological properties of the lead compound. A series of diamide (B1670390) derivatives containing a nicotinamide (B372718) unit have been designed and synthesized to evaluate their potential cytotoxic activities against human cancer cell lines. researchgate.net

Identification of Novel Biological Targets through High-Throughput Screening

A key area of future investigation will be the identification of novel biological targets for this compound and its derivatives. High-throughput screening (HTS) campaigns, utilizing extensive libraries of these compounds against a wide array of cellular and biochemical assays, will be instrumental in uncovering new therapeutic applications. The integration of phenotypic screening with target-based approaches will provide a powerful strategy for identifying compounds that modulate disease-relevant pathways. Nicotinamide N-methyltransferase (NNMT) has emerged as a promising therapeutic target for metabolic syndrome, and small molecule inhibitors of NNMT are a current research focus. nih.gov Furthermore, nicotinamide-based compounds have been investigated as inhibitors for other enzymes such as histone deacetylases (HDACs) and the sodium-calcium exchanger (NCX). rsc.orgnih.gov

| Screening Method | Potential Biological Targets | Associated Disease Areas |

| High-Throughput Biochemical Assays | Kinases, Deacetylases, Methyltransferases | Cancer, Metabolic Disorders |

| Phenotypic Screening in Cell Models | Cellular viability, Apoptosis, Differentiation | Oncology, Neurodegenerative Diseases |

| Chemical Proteomics | Novel binding proteins | Drug Discovery, Mechanistic Insight |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the mechanism of action of this compound, future research will necessitate the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach will allow for the comprehensive analysis of the cellular response to compound treatment, revealing the intricate network of pathways that are modulated. By correlating changes across different molecular levels, researchers can construct detailed mechanistic models, identify biomarkers of response, and potentially uncover off-target effects.

Exploration of this compound in Emerging Preclinical Disease Models

The evaluation of this compound and its analogs in more sophisticated and clinically relevant preclinical disease models is a critical next step. This includes the use of patient-derived xenografts (PDXs), organoids, and genetically engineered mouse models (GEMMs) that more accurately recapitulate human diseases. These advanced models will provide more predictive data on the efficacy and potential limitations of these compounds before they advance to clinical trials. For instance, the role of nicotinamide N-methyltransferase (NNMT) in obesity and type 2 diabetes has been studied, suggesting that NNMT inhibitors could be a promising therapeutic strategy. nih.gov

Rational Design of Next-Generation Nicotinamide-Based Chemical Probes

The development of next-generation chemical probes based on the this compound scaffold will be crucial for dissecting its biological functions. These probes will be designed with specific properties, such as photo-affinity labels or fluorescent tags, to enable the identification and visualization of direct binding partners within a complex cellular environment. nih.gov The rational design of these tools will be guided by structural biology and computational modeling to ensure high selectivity and minimal perturbation of the biological system. Such probes are invaluable for target validation and for elucidating the precise molecular interactions that underpin the compound's activity. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(4-Amino-2-methylphenyl)nicotinamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves condensation reactions between nicotinoyl chloride and 4-amino-2-methylaniline derivatives. For example, similar compounds (e.g., Schiff bases) are synthesized via nucleophilic substitution under reflux in polar aprotic solvents like DMF, with yields improved by controlling stoichiometry and temperature (e.g., 60–80°C). Precipitation of intermediates (e.g., yellow precipitates) indicates reaction completion, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d) identify aromatic protons (δ 6.4–8.1 ppm) and carbonyl groups (δ ~165 ppm), as shown in structurally analogous benzamides .

- Elemental Analysis : Validates molecular composition (e.g., C: 74.31%, H: 6.05%, N: 12.38%) with ≤0.3% deviation .

- HPLC-MS : Confirms purity and molecular weight (theoretical: 241.28 g/mol) .

Q. How can researchers determine the physicochemical properties of this compound?

- Methodological Answer :

- LogP : Experimentally measured via shake-flask method (e.g., LogP ~2.57) or predicted using software like ChemAxon .

- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points (e.g., ~201°C for analogs) .

- Hydrogen Bonding : PSA (~68 Ų) and donor/acceptor counts (2/4) are calculated via tools like Molinspiration .

Advanced Research Questions

Q. What experimental strategies elucidate the antitumor mechanisms of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with nicotinamide N-methyltransferase (NNMT), a metabolic enzyme linked to cancer. Use recombinant NNMT and measure methyltransferase activity via LC-MS quantification of 1-methylnicotinamide .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to controls like 5-fluorouracil .

- Molecular Docking : Simulate binding affinities to NNMT’s active site (PDB: 3ROD) using AutoDock Vina .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare conditions (e.g., cell culture media, incubation time) across studies. For antimicrobial activity, use CLSI guidelines for MIC determinations .

- Orthogonal Validation : Confirm antitumor effects via dual methods (e.g., apoptosis assays via flow cytometry and caspase-3 activation) .

- Meta-Analysis : Pool data from multiple studies to identify outliers or trends using tools like RevMan .

Q. What structural modifications enhance this compound’s inhibitory effects on NNMT?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the nicotinamide’s pyridine ring to improve binding to NNMT’s hydrophobic pocket .

- Bioisosteric Replacement : Replace the methyl group on the phenyl ring with halogens (e.g., -Cl) to modulate solubility and bioavailability .

- Prodrug Design : Conjugate with self-immolative linkers (e.g., carbonate esters) for targeted release in tumor microenvironments .

Q. Which in vitro/in vivo models are suitable for pharmacokinetic studies of this compound analogs?

- Methodological Answer :

- In Vitro : Use Caco-2 cell monolayers to assess intestinal permeability and CYP450 isoforms (e.g., CYP3A4) for metabolic stability .

- In Vivo : Administer analogs to rodent models (e.g., Sprague-Dawley rats) and measure plasma half-life via LC-MS/MS. Compare tissue distribution in liver/kidney homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.